5-phenacyloxy-5H-isoquinolin-1-one
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Overview
Description
5-phenacyloxy-5H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenacyloxy-5H-isoquinolin-1-one typically involves the cyclization of benzamide derivatives with functionalized arenes or alkynes. One common method is the [4 + 2] annulation reaction, where benzamide derivatives react with alkynes in the presence of a catalyst to form the isoquinolone ring . Another approach involves the cyclocondensation of benzamides with functionalized arenes under oxidative conditions .
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often employs metal-catalyzed processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound. The use of water as a solvent and catalyst-free processes are also being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-phenacyloxy-5H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines .
Scientific Research Applications
5-phenacyloxy-5H-isoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-phenacyloxy-5H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, or interfere with cellular processes. For example, isoquinoline derivatives are known to inhibit poly-(ADP-ribose) polymerase (PARP), which is involved in DNA repair . This inhibition can lead to cell death in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: A structurally similar compound with unique biological activities.
4-amino isoquinolin-1(2H)-one: Another isoquinoline derivative with distinct chemical properties.
Uniqueness
5-phenacyloxy-5H-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenacyloxy group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
5-phenacyloxy-5H-isoquinolin-1-one |
InChI |
InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10,16H,11H2 |
InChI Key |
MSJXRDXARIBRMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2C=CC=C3C2=CC=NC3=O |
Origin of Product |
United States |
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